methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Highly Functionalised Derivatives : This chemical compound undergoes smooth reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to produce highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives. These processes are pivotal for the development of complex molecules with significant chemical diversity, which is crucial for pharmaceutical research and material science (Souldozi, Dadrass, & Ranjdost, 2010).
Antimicrobial Activity : A novel series of derivatives was synthesized to evaluate in vitro antimicrobial activities. The structures were characterized by various spectroscopic methods, and the antimicrobial activity data revealed that these derivatives possess good antibacterial and antifungal activity. This indicates the potential of these compounds to act as significant antimicrobial agents, providing a template for the synthesis of new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).
Light-induced Reactions : Research on light-induced dehydrodimerization of 3-hydroxypyrroles provides insights into the photochemical properties of this class of compounds. Such studies are essential for understanding the photostability and photoreactivity of pharmaceutical compounds, which is crucial for the development of light-sensitive therapeutic agents (Ghaffari-Tabrizi, Margaretha, & Schmalle, 1984).
Biological Applications
Development of Antimicrobial Agents : The creation of novel (E)-methyl derivatives and their evaluation for antimicrobial activities highlight the compound's role in the development of new therapeutic agents. The study emphasizes the significance of the heterocyclic ring structure in enhancing antibacterial and antifungal properties, suggesting the potential for these compounds to be developed into effective antimicrobial medications (Hublikar et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-methyl-2-oxo-1-(2-phenylethyl)-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-13(15(18)19-2)10-14(17)16(11)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWRBVQUOPRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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